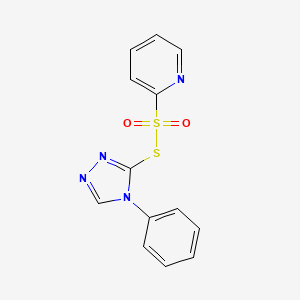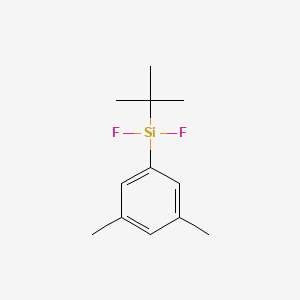
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal and agricultural applications . The presence of both triazole and pyridine moieties in the structure enhances its potential for various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with pyridine-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonothioate group can be reduced to thiols or sulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its anticancer properties and enzyme inhibition potential.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The pyridine moiety enhances its binding affinity and specificity . The compound can disrupt cellular processes by interfering with enzyme function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate is unique due to the presence of both triazole and pyridine moieties, which confer enhanced biological activity and specificity . Its sulfonothioate group also provides additional reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
188755-09-1 |
|---|---|
Formule moléculaire |
C13H10N4O2S2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylsulfonyl]pyridine |
InChI |
InChI=1S/C13H10N4O2S2/c18-21(19,12-8-4-5-9-14-12)20-13-16-15-10-17(13)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
AJZMHNGJETXOCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NN=C2SS(=O)(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)

![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)







![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)



